molecular formula C10H13N3O B8342992 2-Isopropoxy-2-(2-methylpyrimidin-5-yl)acetonitrile

2-Isopropoxy-2-(2-methylpyrimidin-5-yl)acetonitrile

Cat. No.: B8342992
M. Wt: 191.23 g/mol
InChI Key: JKHJZYWBFOGMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxy-2-(2-methylpyrimidin-5-yl)acetonitrile is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-(2-methylpyrimidin-5-yl)-2-propan-2-yloxyacetonitrile

InChI

InChI=1S/C10H13N3O/c1-7(2)14-10(4-11)9-5-12-8(3)13-6-9/h5-7,10H,1-3H3

InChI Key

JKHJZYWBFOGMLL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C(C#N)OC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-diisopropoxymethyl-2-methyl-pyrimidine (335 mg, 1.49 mmol) in DCM (5 mL, 80 mmol) was cooled at 0° C. Zinc diiodide (47.7 mg, 0.149 mmol) TMSCN (219 uL, 1.64 mmol) were added and cooling removed. After stirring for 24 hours TLC indicated that starting materiale was present. TMSCN (60 uL, 0.45 mmol) and zinc diiodide (48 mg, 0.15 mmol) were added and the reaction was stirred for a further 3.5 hours. The reaction was poured into water (20 mL) and extracted with DCM (3×20 mL). The combined organic phases were washed with brine, dried over MgSO4 and concentrated in vacuo. The crude product was purified by flash chromatography 2-Isopropoxy-2-(2-methylpyrimidin-5-yl)acetonitrile (217 mg, 76%).
Quantity
335 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
60 μL
Type
reactant
Reaction Step Two
Quantity
48 mg
Type
catalyst
Reaction Step Two
Quantity
219 μL
Type
catalyst
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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